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Compound of Interest

Compound Name:
3,4-Dichloro-3'-

methylbenzophenone

Cat. No.: B1597049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 3,4-dichlorobenzophenone

and its isomer, 3,5-dichlorobenzophenone. While extensive experimental data is publicly

available for the 3,4-isomer, a comparable dataset for the 3,5-isomer is not readily found in

prominent databases.

Therefore, this document presents the known experimental data for 3,4-dichlorobenzophenone

and offers a theoretical comparison for 3,5-dichlorobenzophenone based on established

spectroscopic principles. This comparative analysis highlights the structural nuances between

the two isomers and predicts how these differences would manifest in their respective spectra.

Structural and Symmetry Differences
The key distinction between the two analogues lies in the substitution pattern on one of the

phenyl rings, which directly impacts the molecule's symmetry. This difference is fundamental to

interpreting their spectroscopic data.
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Isomer Comparison

Spectroscopic Implications

Benzophenone Core
(C₁₃H₁₀O)

3,4-Dichlorobenzophenone
(Asymmetric Dichlorophenyl Ring)

 ortho- and meta-
Cl substitution

3,5-Dichlorobenzophenone
(Symmetric Dichlorophenyl Ring)

 di-meta-
Cl substitution

Complex NMR Spectra
(6 unique ¹³C signals for dichlorophenyl ring)

Simpler NMR Spectra
(4 unique ¹³C signals for dichlorophenyl ring due to symmetry)

Click to download full resolution via product page

Caption: Logical relationship between structure and expected NMR complexity.

Quantitative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for 3,4-

dichlorobenzophenone. A corresponding experimental dataset for 3,5-dichlorobenzophenone is

not available in the searched databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data for
3,4-Dichlorobenzophenone
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Parameter ¹H NMR ¹³C NMR

Solvent CDCl₃ CDCl₃

Chemical Shifts (δ, ppm)

Aromatic protons typically

appear in the range of 7.3-7.9

ppm. The specific pattern for

the dichlorinated ring is

complex due to asymmetry.

Signals for the dichlorinated

ring are expected for all 6

unique carbons. The carbonyl

carbon (C=O) signal appears

significantly downfield.

Data Source PubChem[1] PubChem[1]

Theoretical Comparison for 3,5-Dichlorobenzophenone:

¹H NMR: Due to the symmetry of the 3,5-substituted ring, a simpler spectrum is predicted.

The protons at the 2- and 6-positions would be chemically equivalent, as would the proton at

the 4-position. This would likely result in two distinct signals for this ring: a doublet and a

triplet.

¹³C NMR: The symmetry would result in only four signals for the dichlorinated ring: one for C-

3/C-5, one for C-2/C-6, one for C-4, and one for C-1 (the carbon attached to the carbonyl

group).

Table 2: Infrared (IR) Spectroscopy Data for 3,4-
Dichlorobenzophenone

Vibrational Mode Wavenumber (cm⁻¹)

C=O Stretch (Ketone) ~1660 - 1680 cm⁻¹

C=C Stretch (Aromatic) ~1400 - 1600 cm⁻¹

C-Cl Stretch ~600 - 800 cm⁻¹

Data Source PubChem[1]

Theoretical Comparison for 3,5-Dichlorobenzophenone:
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The IR spectrum is expected to be very similar to the 3,4-isomer, with characteristic peaks

for the carbonyl stretch and aromatic C=C stretches. Minor shifts in the C-Cl stretching

frequencies and the fingerprint region (< 1000 cm⁻¹) would be expected due to the different

substitution pattern.

Table 3: Mass Spectrometry (MS) Data for 3,4-
Dichlorobenzophenone

Parameter Value

Molecular Formula C₁₃H₈Cl₂O[1]

Molecular Weight 251.11 g/mol [1]

Mass-to-Charge Ratio (m/z)

Molecular ion peak (M⁺) expected at m/z ≈ 250.

The characteristic isotopic pattern for two

chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio)

would be observed.

Data Source PubChem[1]

Theoretical Comparison for 3,5-Dichlorobenzophenone:

The mass spectrum of the 3,5-isomer is predicted to be nearly identical to that of the 3,4-

isomer in terms of the molecular ion and its isotopic pattern, as they are constitutional

isomers with the same molecular formula. Minor differences in the relative abundance of

fragment ions may occur.

Experimental Protocols
The data presented for 3,4-dichlorobenzophenone is typically acquired using the following

standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology: A sample of the compound (typically 5-10 mg) is dissolved in approximately

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is transferred to
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an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Data is processed using appropriate software to apply Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is

commonly used. A small amount of the crystalline sample is placed directly on the ATR

crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The

IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-

noise ratio over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by

grinding the sample with potassium bromide and pressing it into a transparent disk.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and

to study its fragmentation pattern.

Methodology: The analysis is often performed using a Gas Chromatography-Mass

Spectrometry (GC-MS) system. A dilute solution of the sample is injected into the GC, where

it is vaporized and separated from the solvent and any impurities. The separated compound

then enters the mass spectrometer, where it is ionized, commonly by Electron Ionization (EI).

The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and

detected.

Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a dichlorobenzophenone analogue is

outlined below.
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General Spectroscopic Analysis Workflow

Sample
(e.g., 3,4-Dichlorobenzophenone)

Sample Preparation
(Dissolution/Pelletizing)

NMR Analysis
(¹H, ¹³C)

FTIR Analysis
(ATR/KBr)

GC-MS Analysis
(EI)

Data Acquisition
& Processing

Comparative Report
& Structural Elucidation
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Caption: A generalized workflow for spectroscopic characterization.

In summary, while both 3,4- and 3,5-dichlorobenzophenone share the same molecular formula,

their distinct chlorine substitution patterns lead to significant differences in molecular symmetry.

This is predicted to result in a more complex NMR spectrum for the 3,4-isomer and a

comparatively simpler spectrum for the 3,5-isomer. Their IR and mass spectra are expected to

be broadly similar, with subtle differences in the fingerprint region and fragmentation patterns,

respectively. The provided experimental data for 3,4-dichlorobenzophenone serves as a

reliable benchmark for these comparisons.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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